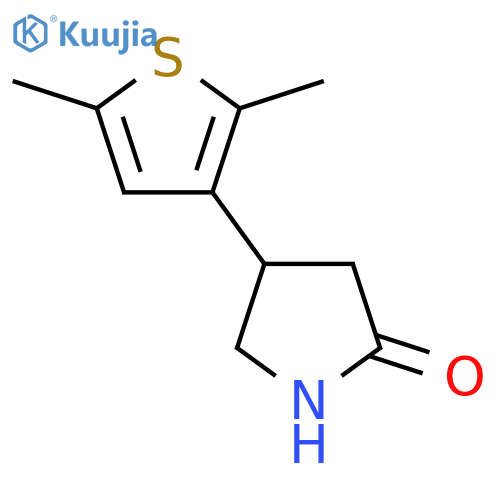

Cas no 60611-20-3 (4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one)

4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one

- EN300-1843271

- 60611-20-3

-

- インチ: 1S/C10H13NOS/c1-6-3-9(7(2)13-6)8-4-10(12)11-5-8/h3,8H,4-5H2,1-2H3,(H,11,12)

- InChIKey: NXKJVHZKYFUOIZ-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=CC(=C1C)C1CC(NC1)=O

計算された属性

- せいみつぶんしりょう: 195.07178521g/mol

- どういたいしつりょう: 195.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 57.3Ų

4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1843271-10g |

4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one |

60611-20-3 | 10g |

$5528.0 | 2023-09-19 | ||

| Enamine | EN300-1843271-2.5g |

4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one |

60611-20-3 | 2.5g |

$2520.0 | 2023-09-19 | ||

| Enamine | EN300-1843271-0.5g |

4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one |

60611-20-3 | 0.5g |

$1234.0 | 2023-09-19 | ||

| Enamine | EN300-1843271-1g |

4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one |

60611-20-3 | 1g |

$1286.0 | 2023-09-19 | ||

| Enamine | EN300-1843271-5g |

4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one |

60611-20-3 | 5g |

$3728.0 | 2023-09-19 | ||

| Enamine | EN300-1843271-1.0g |

4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one |

60611-20-3 | 1g |

$1286.0 | 2023-06-03 | ||

| Enamine | EN300-1843271-10.0g |

4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one |

60611-20-3 | 10g |

$5528.0 | 2023-06-03 | ||

| Enamine | EN300-1843271-0.25g |

4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one |

60611-20-3 | 0.25g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1843271-0.1g |

4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one |

60611-20-3 | 0.1g |

$1131.0 | 2023-09-19 | ||

| Enamine | EN300-1843271-5.0g |

4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one |

60611-20-3 | 5g |

$3728.0 | 2023-06-03 |

4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one 関連文献

-

Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

Related Articles

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-oneに関する追加情報

Chemical Profile of 4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one (CAS No. 60611-20-3)

4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. With the CAS number 60611-20-3, this compound represents a synthetic intermediate that has been explored in various research avenues, particularly in the development of novel therapeutic agents. The presence of both pyrrolidinone and dimethylthiophene moieties in its molecular framework suggests a rich chemical diversity that can be leveraged for drug design.

The compound's structure consists of a pyrrolidin-2-one core substituted with a 2,5-dimethylthiophen-3-yl group. This arrangement not only imparts distinct electronic and steric characteristics but also opens up possibilities for interactions with biological targets. The dimethylthiophene moiety, in particular, is known for its ability to modulate electronic properties and enhance binding affinity in drug molecules. This feature has made it a valuable component in the synthesis of bioactive compounds.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one. Researchers have been investigating its possible applications in treating various diseases, including neurological disorders and inflammatory conditions. The compound's ability to interact with biological receptors and enzymes has been a focal point of study. For instance, preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in pain signaling pathways, making it a promising candidate for developing analgesic agents.

Moreover, the synthesis of 4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one has been optimized to enhance yield and purity, ensuring that researchers can conduct detailed pharmacological evaluations without compromising on material quality. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular framework efficiently. These advancements in synthetic chemistry have not only facilitated the production of this compound but also paved the way for its further derivatization and functionalization.

The compound's potential as a lead molecule has also been supported by computational studies. Molecular docking simulations have been performed to assess its binding affinity with various biological targets, such as kinases and transcription factors. These simulations have revealed that 4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one can interact with these targets in a manner that suggests it may modulate their activity. Such findings are crucial for understanding its mechanism of action and for guiding future structural modifications aimed at improving its pharmacological profile.

In addition to its pharmaceutical applications, 4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one has shown promise in material science research. Its unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to absorb light across multiple wavelengths and its stability under various conditions have made it an attractive candidate for these applications. Further research is ongoing to explore its potential in this field.

The chemical stability of 4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one is another area of interest. Studies have examined its behavior under different storage conditions and its resistance to degradation by environmental factors such as light and moisture. These studies are essential for ensuring that the compound remains effective throughout its intended use period. Additionally, efforts have been made to develop scalable synthesis routes that minimize the use of hazardous reagents and solvents, aligning with green chemistry principles.

The regulatory landscape surrounding the use of 4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one is also evolving. As more research emerges on its applications and safety profile, regulatory bodies are updating guidelines to accommodate new findings. This evolving framework ensures that researchers can conduct their studies responsibly while adhering to ethical standards. Furthermore, collaborations between academia and industry are fostering innovation by combining expertise from different fields to accelerate the development of new applications for this compound.

In conclusion,4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one (CAS No. 60611-20-3) represents a versatile molecule with significant potential across multiple domains of research and industry. Its unique structural features offer opportunities for developing novel therapeutic agents, while its electronic properties make it suitable for advanced material applications. As research continues to uncover new aspects of this compound's behavior and utility,4-(2,5-dimethylthiophen-3-yloxy)pyrrolidinone will undoubtedly remain at the forefront of scientific exploration.

60611-20-3 (4-(2,5-dimethylthiophen-3-yl)pyrrolidin-2-one) 関連製品

- 1177292-42-0(2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butylamine)

- 2680852-57-5(methyl 2-{(benzyloxy)carbonylamino}-5-methyl-3-nitrobenzoate)

- 2229246-01-7(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylethane-1-sulfonyl chloride)

- 1220019-46-4(3-2-(sec-Butyl)phenoxypyrrolidine hydrochloride)

- 1354920-45-8(4-(2,4-dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine)

- 1040670-35-6(N-[2-(4-fluorophenyl)ethyl]-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide)

- 4489-11-6(BENZENEMETHANOL, 4-(2-PROPENYL)-)

- 2380-77-0(3-(3-amino-1-hydroxypropyl)phenol)

- 2092100-76-8(5-chloro-2-(piperazin-1-yl)nicotinonitrile)

- 2193067-82-0(2-({(9H-fluoren-9-yl)methoxycarbonyl}2-(morpholin-4-yl)ethylamino)acetic acid hydrochloride)